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Lanthanum--nickel (2/3)

Cat. No.: B14595681
CAS No.: 59458-77-4
M. Wt: 453.891 g/mol
InChI Key: JPXXDIRIQZVTLP-UHFFFAOYSA-N
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Description

Significance of Rare-Earth Transition Metal Intermetallics in Advanced Materials Research

Rare-earth (RE) and transition metal (TM) intermetallic compounds are at the forefront of advanced materials research due to their remarkable magnetic, electronic, and chemical properties. These properties stem from the complex interplay between the localized 4f electrons of the rare-earth elements and the itinerant 3d electrons of the transition metals. researchgate.net This unique electronic structure leads to phenomena such as strong magnetocrystalline anisotropy, large magnetic moments, and significant magneto-optical effects, which are harnessed in a variety of high-performance applications. researchgate.netscience.gov

Prominent applications for RE-TM intermetallics include:

Permanent Magnets: Compounds like Nd2Fe14B and SmCo5 are known for their superior magnetic energy products, making them indispensable in motors, generators, and electronic devices. science.gov

Hydrogen Storage: Certain intermetallics, notably LaNi5, exhibit a remarkable ability to reversibly absorb and desorb large quantities of hydrogen gas, positioning them as key materials for hydrogen energy technologies. researchgate.netunits.it

Magnetostrictive Materials: Alloys such as Terfenol-D (a Tb-Dy-Fe compound) display giant magnetostriction, changing their shape in response to a magnetic field, which is critical for actuators and sensors. researchgate.netaip.org

The systematic investigation of different RE-TM combinations allows researchers to tune specific properties, making these intermetallics a versatile platform for designing new functional materials. units.it

Overview of Intermetallic Phases within the Lanthanum-Nickel System

The binary La-Ni phase diagram is characterized by its complexity, featuring a series of stable intermetallic compounds, each with a distinct crystal structure and formation mechanism. uc.eduatf.asso.fr These compounds are generally line compounds, indicating a narrow range of stoichiometric homogeneity. iaea.org The established intermetallic phases in the La-Ni system are formed through either congruent melting or peritectic reactions. uc.edu

The primary phases identified through experimental investigations are summarized in the table below. uc.eduatf.asso.frmdpi.com

PhaseComposition (at.% Ni)Crystal SystemSpace GroupPearson SymbolFormation Temperature (°C)Formation Type
La3Ni25.0OrthorhombicPnmaoP16542Congruent
La7Ni330.0HexagonalP63/mchP20537Congruent
LaNi50.0OrthorhombicCmcmoC8702Congruent
La2Ni3 60.0 Orthorhombic Cmca oC20 811 Peritectic
La7Ni1669.6TetragonalI4/mcmtI46714Peritectic
LaNi375.0RhombohedralR-3mhR24974Peritectic
La2Ni777.8Hexagonal/RhombohedralP63/mmc / R-3mhP36 / hR181003Peritectic
La5Ni1979.2RhombohedralR-3m--Peritectic
LaNi583.3HexagonalP6/mmmhP61357Congruent

Data compiled from multiple sources. uc.edumdpi.com

Scope and Research Focus on Lanthanum-Nickel (2/3) Systems

This article focuses specifically on the intermetallic compound with a Lanthanum-to-Nickel ratio of 2:3, chemically designated as La2Ni3. This phase, containing 60 atomic percent nickel, forms via a peritectic reaction at 811°C. uc.edu The primary research into La2Ni3 has centered on the definitive characterization of its crystal structure.

The seminal work by van Vucht and Buschow, based on X-ray powder diffraction data, established that La2Ni3 crystallizes in an orthorhombic structure. arxiv.orgresearchgate.net This structure type has since served as a reference for other isostructural compounds discovered in different intermetallic systems. arxiv.org The compound is treated as a stoichiometric phase in thermodynamic assessments of the La-Ni system. iaea.orgugr.es The following table summarizes the key crystallographic data for La2Ni3.

ParameterValue
Compound La2Ni3
Crystal System Orthorhombic
Space Group Cmca (No. 64)
Pearson Symbol oC20
Lattice Constant a 5.503 Å
Lattice Constant b 9.775 Å
Lattice Constant c 7.828 Å
Formula Units per Cell (Z) 4

Source: J.H.N. van Vucht and K.H.J. Buschow, J. Less-Common Met. 46 (1976) 133-138. arxiv.orgresearchgate.net

Further research on La2Ni3 and its isostructural analogues continues to be relevant for understanding the fundamental principles of crystal chemistry and the physical properties that emerge in this class of materials.

Structure

2D Structure

Chemical Structure Depiction
molecular formula La2Ni3 B14595681 Lanthanum--nickel (2/3) CAS No. 59458-77-4

Properties

CAS No.

59458-77-4

Molecular Formula

La2Ni3

Molecular Weight

453.891 g/mol

IUPAC Name

lanthanum;nickel

InChI

InChI=1S/2La.3Ni

InChI Key

JPXXDIRIQZVTLP-UHFFFAOYSA-N

Canonical SMILES

[Ni].[Ni].[Ni].[La].[La]

Origin of Product

United States

Synthesis Methodologies and Fabrication Techniques for La₂ni₃ Intermetallic Compounds

High-Temperature Synthesis Approaches

High-temperature methods are conventional and widely used for producing intermetallic compounds by directly reacting the constituent elements in their solid or molten states.

Arc melting is a straightforward and effective technique for synthesizing a wide range of intermetallic alloys, including La₂Ni₃, from pure elemental precursors. tdx.cat The process involves melting the raw materials using an electric arc generated between a non-consumable electrode and the sample material. tdx.cat

The synthesis is conducted in a water-cooled copper crucible, which acts as the anode, while a tungsten rod typically serves as the cathode. tdx.cat To begin, stoichiometric amounts of high-purity lanthanum and nickel are placed in the crucible. The furnace chamber is evacuated to remove atmospheric contaminants and then backfilled with a high-purity inert gas, such as argon, to prevent oxidation of the reactive elements at high temperatures. tdx.cat A high current is applied to generate an electric arc, which rapidly melts and mixes the constituent elements. tdx.cat To ensure chemical homogeneity, the resulting alloy button is typically flipped and re-melted multiple times. tdx.cat This process is advantageous for producing small batches of polycrystalline La₂Ni₃ with high purity, as the rapid melting and solidification cycles minimize contamination. tdx.cat

Table 1: Typical Parameters for Arc Melting Synthesis

Parameter Description Typical Value
Starting Materials High-purity elemental metals Lanthanum (>99.9%), Nickel (>99.9%)
Atmosphere Inert gas to prevent oxidation High-purity Argon (Ar)
Crucible Water-cooled to prevent melting Copper (Cu)
Electrode Non-consumable, high melting point Tungsten (W)

| Melting Cycles | Multiple meltings for homogeneity | 3-5 cycles |

High-Pressure, High-Temperature (HPHT) synthesis is a powerful technique for forming phases that may not be stable under ambient conditions. For certain lanthanum-nickel systems, high pressure is crucial for synthesizing specific crystalline structures. anl.gov The application of high pressure can influence phase equilibria, reaction kinetics, and the formation of dense, well-ordered intermetallic structures.

In a typical HPHT process, a mixture of the precursor materials (elemental La and Ni powders or pre-reacted alloy powders) is enclosed in a capsule made of a non-reactive material. This capsule is then placed within a high-pressure apparatus, such as a cubic anvil cell. The assembly is compressed to the target pressure, often in the range of several gigapascals (GPa), and then heated to the desired reaction temperature. anl.govresearchgate.net The simultaneous application of high pressure and temperature promotes the diffusion and reaction between the elements, leading to the formation of the desired intermetallic compound. This method can be particularly useful for achieving specific stoichiometries and crystal structures in the La-Ni system that are otherwise difficult to obtain. arxiv.org

Solution-Growth Synthesis of La₂Ni₃ Single Crystals

For fundamental studies of its intrinsic physical properties, high-quality single crystals of La₂Ni₃ are required. Solution growth, particularly the flux growth method, is a suitable technique for this purpose. researchgate.net This method allows for the crystallization of the compound from a molten solution at temperatures below its melting point, which can help avoid issues like incongruent melting or the formation of undesired phases. youtube.com

In the flux growth method, the constituent elements, lanthanum and nickel, are dissolved in a suitable molten salt, known as a flux. youtube.com The choice of flux is critical; it must have a low melting point, be a good solvent for the constituents, and be chemically inert with respect to the desired compound. After dissolving the lanthanum and nickel in the flux at a high temperature, the solution is slowly cooled over an extended period. youtube.comyoutube.com As the temperature decreases, the solubility of La₂Ni₃ in the flux reduces, leading to supersaturation and subsequent nucleation and growth of single crystals. youtube.com Once the growth process is complete, the crystals are separated from the solidified flux, often by mechanical means or by dissolving the flux in a suitable solvent that does not affect the crystals. youtube.com

Powder Metallurgy and Mechanochemical Techniques

Powder metallurgy (PM) provides a versatile route for fabricating bulk components or precursor powders from a metallic powder base. wikipedia.org These techniques are generally performed at temperatures lower than the melting point of the material. wikipedia.org

The general PM process involves several key steps: powder production, blending, compaction, and sintering. iitg.ac.inyoutube.comslideshare.net First, fine powders of the constituent metals or a pre-alloyed powder are produced. These powders are then blended in the correct stoichiometric ratio for La₂Ni₃. The blended powder is compacted in a die under high pressure to form a "green" compact with sufficient strength for handling. wikipedia.org Finally, the green compact is sintered at an elevated temperature in a controlled atmosphere. iitg.ac.in During sintering, the powder particles bond together through diffusion, leading to densification and the formation of a solid polycrystalline part. wikipedia.org

Combustion synthesis, specifically solution combustion synthesis (SCS), is a rapid and energy-efficient method for producing fine, homogeneous ceramic and metallic powders. mdpi.com This technique can be adapted to synthesize precursors for La₂Ni₃.

The process begins with an aqueous solution containing metal salts, typically lanthanum nitrate (B79036) (La(NO₃)₃) and nickel nitrate (Ni(NO₃)₂), which act as oxidizers. mdpi.com An organic fuel, such as urea (B33335) or glycine, is added to the solution as a reducing agent. mdpi.com This solution is then heated, causing the water to evaporate and leaving a viscous gel. Upon reaching the ignition temperature, a highly exothermic, self-sustaining combustion reaction occurs. This rapid reaction yields a voluminous, fine, and often nanocrystalline powder. This powder is a precursor, typically an oxide mixture, which can then be reduced under a hydrogen-containing atmosphere to form the final La₂Ni₃ intermetallic compound.

Table 2: Key Steps in Solution Combustion Synthesis

Step Description
1. Precursor Solution Dissolving metal nitrates (oxidizers) and a fuel (reducer) in water. mdpi.com
2. Dehydration Heating the solution to evaporate water and form a concentrated gel.
3. Combustion The gel auto-ignites, initiating a rapid, self-sustaining reaction.
4. Product Formation A fine, high-surface-area precursor powder is formed.

| 5. Reduction | The precursor is heat-treated in a reducing atmosphere (e.g., H₂/Ar) to yield the final intermetallic. |

Co-precipitation is a wet-chemical technique used to produce highly homogeneous precursor powders. researchgate.net This method involves dissolving soluble salts of the constituent metals, such as lanthanum chloride (LaCl₃) and nickel chloride (NiCl₂), in a solvent. A precipitating agent is then added to the solution, causing the simultaneous precipitation of a mixed, insoluble compound, such as hydroxides or carbonates.

By carefully controlling parameters like pH, temperature, and the rate of addition of the precipitant, a precursor powder with a highly uniform distribution of the metal cations at an atomic level can be achieved. researchgate.net After precipitation, the solid is filtered, washed, and dried. This precursor powder is then calcined and subsequently reduced at high temperatures in a controlled atmosphere (e.g., flowing hydrogen) to convert it into the desired La₂Ni₃ intermetallic phase. This two-step process (precipitation followed by reduction) is effective for producing fine, reactive powders suitable for applications like catalysis.

Epitaxial Growth of Lanthanum-Nickel Oxide Thin Films (Related for Phase Precursors)

The synthesis of lanthanum-nickel intermetallic compounds can be approached through the use of precisely engineered precursor materials. Among these, epitaxially grown lanthanum-nickel oxide thin films serve as critical phase precursors. Epitaxy, the process of growing a crystalline thin film on a crystalline substrate, allows for the formation of highly ordered, single-crystal-like oxide layers. This atomic-level control over the precursor's structure is paramount for influencing the final properties of the intermetallic compound derived from it. Various sophisticated deposition techniques are employed to achieve high-quality epitaxial lanthanum-nickel oxide thin films, primarily focusing on the perovskite LaNiO₃ and the Ruddlesden-Popper phase La₂NiO₄₊δ.

These oxide thin films are not the final intermetallic product but are intermediate structures that can potentially be transformed into the desired lanthanum-nickel intermetallic phase through subsequent reduction processes. The crystallographic orientation, stoichiometry, and microstructure of the initial oxide film are crucial factors that are expected to influence the kinetics of the reduction process and the properties of the resulting intermetallic compound.

Several techniques have been successfully utilized for the epitaxial growth of lanthanum-nickel oxide thin films, including Pulsed Laser Deposition (PLD), Metal-Organic Chemical Vapor Deposition (MOCVD), and advanced chemical solution methods like Polymer Assisted Deposition (PAD).

Pulsed Laser Deposition (PLD):

Pulsed Laser Deposition is a versatile physical vapor deposition technique renowned for its ability to produce high-quality epitaxial thin films of complex oxides. wiley-vch.de In this method, a high-power pulsed laser is used to ablate a target material, in this case, a stoichiometric lanthanum-nickel oxide target, creating a plasma plume that deposits onto a heated substrate. ornl.govrrcat.gov.in The quality of the resulting epitaxial film is highly dependent on several key deposition parameters.

For the growth of LaNiO₃ thin films, maintaining a high oxygen pressure during deposition is crucial to prevent the formation of oxygen vacancies, which can degrade the film's conductivity and structural integrity. aip.org In-situ monitoring techniques, such as Reflection High-Energy Electron Diffraction (RHEED), can be employed to observe the growth in real-time and confirm a layer-by-layer growth mode, which is indicative of high-quality epitaxial growth. aip.org

Table 1: Typical Pulsed Laser Deposition Parameters for Epitaxial LaNiO₃ Thin Films

Parameter Value Reference
Target Stoichiometric LaNiO₃ aip.org
Substrate SrTiO₃ (100), LaAlO₃ (100) aip.orgaip.org
Substrate Temperature 600-750 °C aip.org
Oxygen Pressure 100-400 mTorr aip.org
Laser Wavelength 248 nm (KrF) ornl.gov
Laser Fluence 1-3 J/cm² ornl.gov
Repetition Rate 1-10 Hz ornl.gov

Metal-Organic Chemical Vapor Deposition (MOCVD):

MOCVD is a chemical vapor deposition technique that utilizes metal-organic precursors, which are transported in the vapor phase to the substrate surface where they react to form the desired thin film. mdpi.com This method offers excellent control over film composition and thickness and is well-suited for large-area deposition. mdpi.com For the synthesis of lanthanum-nickel oxide films, volatile lanthanum and nickel β-diketonate complexes are often used as precursors.

The choice of precursors and the precise control of their delivery to the reaction chamber are critical for achieving stoichiometric and epitaxial films. The substrate temperature and the partial pressure of the reactants are key parameters that govern the growth rate and the crystalline quality of the films.

Polymer Assisted Deposition (PAD):

Polymer Assisted Deposition is a chemical solution-based method that has emerged as a cost-effective alternative for producing high-quality epitaxial oxide thin films. researching.cn In this technique, metal precursors are mixed with a polymer in a solution, which is then spin-coated onto a substrate. The polymer serves to bind the metal ions and ensure a uniform distribution. A subsequent heat treatment removes the polymer and facilitates the crystallization of the epitaxial film.

This method has been successfully used to fabricate epitaxial LaNiO₃ thin films on SrTiO₃ substrates, yielding films with good crystallinity and low electrical resistivity. researching.cn High-resolution X-ray diffraction (XRD) and high-resolution transmission electron microscopy (HRTEM) have confirmed the epitaxial nature of the films grown by this method. researching.cn

Characterization of Epitaxial Lanthanum-Nickel Oxide Films:

The structural quality of the epitaxially grown lanthanum-nickel oxide thin films is typically assessed using various characterization techniques. X-ray diffraction is a primary tool to confirm the crystalline phase and the epitaxial relationship between the film and the substrate. mdpi.comresearchgate.net The narrow full-width at half-maximum (FWHM) of the rocking curve for a specific diffraction peak is indicative of a high degree of crystallinity. researching.cn

Atomic Force Microscopy (AFM) is employed to examine the surface morphology of the grown films. mdpi.comresearchgate.net High-quality epitaxial films typically exhibit atomically flat surfaces with step-terrace structures, which are a consequence of the layer-by-layer growth mode. aip.org The root-mean-square (RMS) roughness value obtained from AFM measurements provides a quantitative measure of the surface smoothness.

Table 2: Structural and Morphological Characteristics of Epitaxial LaNiO₃ Thin Films

Deposition Technique Substrate FWHM of Rocking Curve RMS Roughness Reference
PLD SrTiO₃ (100) ~0.1° < 1 nm aip.org
PAD SrTiO₃ (100) 0.38° - researching.cn
Chemical Solution Deposition SrTiO₃ (100) - ~1-2 nm mdpi.com

Electronic Structure and Chemical Bonding in La₂ni₃ and Lanthanum Nickel Compounds

Orbital Hybridization and Band Character Contributions

Orbital hybridization is the concept of mixing atomic orbitals to form new hybrid orbitals, which are then suitable for forming chemical bonds. libretexts.orgmasterorganicchemistry.com In metallic systems, this concept extends to the mixing of electron wavefunctions from different atoms, leading to the formation of energy bands.

In La-Ni intermetallics, the primary bonding interaction involves the hybridization of the valence orbitals of lanthanum and nickel. Specifically, the La 5d and Ni 3d orbitals overlap significantly. This interaction leads to the formation of bonding and anti-bonding states that are distributed across the energy bands. Studies on related lanthanum nickelates show strong hybridization between Ni 3d orbitals and those of neighboring atoms. researchgate.netresearchgate.net In La₂Ni₃, the Ni 3d–La 5d hybridization is the dominant factor determining the cohesive properties and electronic structure. The valence band is largely characterized by states of mixed Ni 3d and La 5d character, which underscores the covalent component of the bonding in addition to the metallic and ionic contributions.

Fermi Surface Topology Investigations

The Fermi surface is a surface in reciprocal space that separates occupied from unoccupied electron states at absolute zero temperature. wikipedia.org Its shape, or topology, is crucial as it governs a material's electronic transport properties, such as electrical conductivity and magnetoresistance.

For a multi-atom intermetallic like La₂Ni₃, the Fermi surface is expected to be complex. The hybridization of La 5d and Ni 3d states results in multiple energy bands crossing the Fermi level. Consequently, the Fermi surface would consist of multiple sheets, with each sheet corresponding to a different band. Theoretical investigations on complex nickelates like La₃Ni₂O₇ reveal intricate Fermi surface topologies composed of several sheets with contributions from different orbitals. researchgate.netarxiv.org While specific studies on La₂Ni₃ are not widely available, it can be inferred that its Fermi surface would exhibit significant topological complexity. This complexity can lead to phenomena like Fermi surface nesting, where sections of the Fermi surface are parallel to each other, potentially driving instabilities like charge or spin density waves under certain conditions.

Correlated Electronic Structure Studies (e.g., DFT+DMFT)

While standard DFT calculations are often successful, they can fail to accurately describe materials where electron-electron interactions (electron correlations) are particularly strong. This is often the case for materials containing elements with partially filled d or f electron shells, such as nickel.

For such systems, more advanced methods are required. DFT + Dynamical Mean-Field Theory (DFT+DMFT) is one such approach that combines the band structure calculations of DFT with the DMFT treatment of strong local electron correlations. uic.eduarxiv.orgarxiv.org This method has been applied to various lanthanum-nickel oxides to study phenomena like metal-insulator transitions and orbital-selective Mott physics, where electron correlations cause some orbitals to become insulating while others remain metallic. uic.eduaps.org Given the presence of Ni 3d electrons in La₂Ni₃, strong correlation effects could be important for a precise description of its electronic properties. A DFT+DMFT study would provide a more accurate picture of the spectral functions (a more detailed version of the DOS) and the degree of electron localization, offering deeper insight into the physics of this intermetallic compound.

Hydrogen Storage Properties and Hydride Formation Mechanisms in La₂ni₃ Based Alloys

Hydride Phase Formation and Structural Evolution Upon Hydrogen Absorption

The absorption of hydrogen by intermetallic compounds like those in the La-Ni system is a complex process that involves the dissociation of hydrogen molecules on the alloy's surface and the subsequent diffusion of hydrogen atoms into the crystal lattice. This process leads to the formation of distinct metal hydride phases and significant structural changes.

Upon exposure to hydrogen, La-Ni alloys undergo a phase transformation. The initial solid solution of hydrogen in the metal (α-phase) transforms into a hydride phase (β-phase) as hydrogen concentration increases. This transformation is accompanied by a substantial expansion of the crystal lattice, often in the range of 20-30% by volume. This lattice expansion induces significant internal stress, which is a primary driver for the mechanical breakdown of the material.

For instance, in the related LaNi₅ system, hydrogen absorption leads to the formation of LaNi₅H₆. The process is reversible, but the repeated expansion and contraction of the lattice during absorption-desorption cycles can introduce crystal defects and strain. nasa.gov In some cases, particularly under prolonged cycling or elevated temperatures, the alloy may undergo a disproportionation reaction, decomposing into more stable binary hydrides and nickel-rich phases. researchgate.net For example, LaNi₅ can degrade by separating into Lanthanum Hydride (LaH₂) and metallic nickel. researchgate.net It is plausible that La₂Ni₃ would follow a similar pathway, potentially forming lanthanum hydrides and other La-Ni intermetallics.

Hydrogen Absorption and Desorption Kinetics

The speed at which a metal hydride can absorb and release hydrogen is a critical parameter for practical applications. The kinetics of this process are governed by several steps, including the transport of hydrogen gas to the alloy surface, dissociation of H₂ molecules, diffusion of hydrogen atoms through the hydride layer, and the phase transformation at the hydride-metal interface. utwente.nl

Research on LaNi₅-based alloys provides a model for understanding these kinetics. The absorption process is often described as a series of resistances, with the rate-limiting steps being the dissolution of hydrogen and the surface reaction with the alloy. utwente.nl Desorption, conversely, is often best described by a shrinking core model, where the phase transformation at the boundary between the hydride (β) and metal (α) phases is the rate-determining step. utwente.nl

Several factors influence the absorption and desorption rates:

Temperature and Pressure: Higher temperatures generally increase the rates of diffusion and surface reactions, accelerating both absorption and desorption. ustb.edu.cn Hydrogen pressure is the driving force for absorption.

Particle Size: Activation of these alloys often involves an initial pulverization, which breaks down particles and creates fresh, unoxidized surfaces, thereby improving initial hydrogen sorption rates. researchgate.net

Surface Condition: The presence of surface oxide layers can significantly impede the dissociation of hydrogen molecules and act as a barrier to hydrogen diffusion, thus slowing down the kinetics. atomfair.com

A study on La₀.₇Ce₀.₁Ga₀.₃Ni₅ demonstrated that modifying the alloy composition can significantly improve kinetics, with the doped compound reaching equilibrium faster and storing more hydrogen than the parent LaNi₅. mdpi.com

Table 1: Hydrogen Absorption Times for Various RMg₂Ni Alloys at 523 K This table illustrates the effect of different rare-earth elements on hydriding kinetics in a related alloy system.

AlloyTime to Reach 90% Max. Capacity (s)
LaMg₂Ni75
CeMg₂Ni34
PrMg₂Ni65
NdMg₂Ni52
Pristine Mg₂Ni110
Data sourced from scientific studies on RMg₂Ni alloys. osti.govresearchgate.net

Cyclic Stability and Long-Term Performance Assessment

The ability of a hydrogen storage material to maintain its capacity and kinetics over many cycles of absorption and desorption is crucial for its long-term viability. For La-Ni based alloys, a gradual degradation of properties is commonly observed. This degradation manifests as a reduction in reversible hydrogen storage capacity and a sloping of the pressure-composition isotherms. nasa.gov

Long-term cycling tests on various metal hydrides have shown that capacity loss is an persistent issue. For example, a study on (La₀.₉Eu₀.₁)Ni₄.₆Mn₀.₄ subjected to 1500 thermal cycles showed a marked decrease in the amount of reversibly absorbed hydrogen. researchgate.net This degradation was identified as an intrinsic process involving the formation of a stable hydride phase rather than simple oxidation. researchgate.net

However, the stability can be quite robust in some systems. A composite material based on Hydralloy® C5, a Ti-Zr-Mn-V-Fe-Ni alloy, showed stable hydrogenation performance over 1000 cycles, with the amount of hydrogen absorbed within 5 minutes actually increasing for the first 600 cycles before stabilizing. dlr.de

The degradation observed in many La-Ni systems is not always permanent. Annealing the degraded material at high temperatures can often restore the original hydrogen storage properties by reversing the phase separation of the alloy. researchgate.netnasa.gov This suggests that the degradation is linked to atomic rearrangement and phase decomposition rather than irreversible chemical changes like oxidation. researchgate.net

Degradation Mechanisms in Lanthanum-Nickel-Based Hydrides

The decline in performance of La-Ni hydrides is attributed to several interconnected degradation mechanisms that alter the material's physical and chemical properties.

During the initial cycles of hydrogen absorption, the large volume expansion (up to 30%) creates immense internal stresses that cause the alloy particles to fracture and break down into smaller pieces, a process known as pulverization. nasa.govresearchgate.net This is an unavoidable characteristic of these materials. researchgate.net

Initially, pulverization is beneficial as it increases the surface area and exposes fresh, catalytically active surfaces, which aids in the activation of the material. researchgate.net However, over many cycles, the continued reduction in particle size leads to several detrimental effects:

Increased Oxidation: The creation of new, fine particles increases the total surface area susceptible to oxidation and corrosion by trace impurities in the hydrogen gas or the operational environment. researchgate.netbohrium.com

Poor Thermal Conductivity: A bed of fine powder has significantly lower thermal conductivity than larger particles, which can hinder the dissipation of heat generated during the exothermic hydrogen absorption process, thereby slowing down the kinetics. researchgate.net

Mechanical Stress: In a confined container, the expansion and packing of fine powders can exert significant stress on the reactor walls. researchgate.net

Studies on La₀.₆Y₀.₄Ni₄.₈Mn₀.₂ have shown that particle size reduction eventually stops at an average size of approximately 20 microns for LaNi₅. researchgate.net

La-Ni alloys, especially those containing rare-earth elements, are susceptible to oxidation and corrosion, particularly in electrochemical applications like Ni-MH batteries where they are exposed to an alkaline electrolyte. atomfair.comresearchgate.netbohrium.com This is a primary mechanism of degradation. atomfair.com

The active components of the alloy can be oxidized, forming passive surface layers that inhibit hydrogen absorption and desorption. atomfair.com Lanthanum is more readily oxidized than nickel, leading to the formation of surface species like La₂O₃ or La(OH)₃. utwente.nl This process can lead to a nickel-enriched surface, as the more electropositive rare-earth elements are selectively oxidized. researchgate.net In some cases, the corrosion process in an alkaline medium results in the formation of rare earth hydroxides and nanoporous nickel. researchgate.netmdpi.com

The degradation due to oxidation/corrosion in La-Mg-Ni alloys has been described as a multi-stage process:

Initial Stage: Pulverization and oxidation of the most reactive element (e.g., Mg).

Intermediate Stage: Oxidation of both Mg and La.

Final Stage: Widespread oxidation and passivation of the alloy surface. researchgate.netbohrium.com

Disproportionation, or phase separation, is an intrinsic degradation mechanism where the intermetallic compound decomposes into more thermodynamically stable phases under hydrogen pressure, especially after repeated thermal cycling. researchgate.net

For LaNi₅, it has been established that the alloy can decompose into lanthanum hydride (LaH₂) and metallic nickel precipitates. researchgate.net This process traps hydrogen in the very stable LaH₂ phase, reducing the reversible hydrogen storage capacity of the material. nasa.gov The evidence for this mechanism includes the appearance of nickel peaks in X-ray diffraction patterns of degraded materials. nasa.gov

Table 2: Summary of Degradation Mechanisms in La-Ni Alloys

MechanismDescriptionConsequence
Pulverization Mechanical fracturing of alloy particles due to lattice expansion/contraction during cycling. researchgate.netIncreased surface area, initial activation, but leads to increased oxidation and poor heat transfer. researchgate.netresearchgate.netbohrium.com
Oxidation/Corrosion Chemical reaction with impurities (O₂, H₂O) or electrolyte, forming passive oxide/hydroxide layers (e.g., La(OH)₃). atomfair.commdpi.comBlocks active sites for hydrogen dissociation, reduces effective storage material, and impedes H-diffusion. atomfair.com
Disproportionation Decomposition of the parent alloy into a stable binary hydride (e.g., LaH₂) and a Ni-rich phase. researchgate.netLoss of reversible hydrogen capacity as hydrogen becomes trapped in the stable hydride. nasa.gov

This decomposition is often reversible. High-temperature annealing can cause the segregated lanthanum hydride and nickel to recombine, restoring the original La-Ni intermetallic phase and its hydrogen storage properties. nasa.govresearchgate.net

Elemental Modification and Alloying Effects on Hydrogen Sorption Behavior

The thermodynamic and kinetic properties of La₂Ni₃-based hydrogen storage alloys can be precisely tuned through elemental substitution. By replacing lanthanum or nickel atoms with other elements, it is possible to modify the alloy's crystal structure, electronic properties, and stability, thereby optimizing its performance for specific hydrogen storage applications.

Substitution at Lanthanum Sites (e.g., Mg, Ce)

Modifications at the A-site (Lanthanum) primarily influence the stability of the resulting metal hydride.

Magnesium (Mg): The substitution of lanthanum with magnesium has been shown to significantly alter the phase composition and hydrogen storage characteristics of La-Ni alloys. In studies on La₁₋ₓMgₓNi₃.₅, which is structurally similar to La₂Ni₃, the introduction of Mg leads to a multi-phase alloy, typically composed of (LaMg)₂Ni₇, (LaMg)Ni₃, and LaNi₅ phases. researchgate.net The relative abundance of these phases is dependent on the Mg content. researchgate.net

The inclusion of Mg generally improves the cyclic stability of the alloy. It can inhibit the phase decomposition that often occurs during repeated hydrogen absorption and desorption cycles. researchgate.net For instance, the La₀.₇₇Mg₀.₂₃Ni₃.₅ alloy demonstrates excellent hydrogen absorption cyclic stability and reaches a maximum hydrogen desorption capacity of 1.055 H/M (hydrogen atoms per metal atom) at 298K. researchgate.net Furthermore, Mg-containing superlattice alloys like A₂B₇-type La-Mg-Ni systems can exhibit high hydrogen storage capacities, reaching up to 1.73 wt%, with a capacity retention rate of over 84% after 50 cycles. researchgate.net

Cerium (Ce): Cerium is another common substituent for lanthanum. In La-Y-Ni-based A₂B₇-type alloys, the partial substitution of Yttrium (which itself is a substitute for La) with La and Ce is beneficial for the formation of the Ce₂Ni₇-type phase. acs.org In Mg-based alloys, the partial substitution of La with Ce has also been investigated to enhance hydrogen storage performance. researchgate.net The addition of Ce can refine the microstructure and improve the kinetics of hydrogen absorption and desorption.

Substitution at Nickel Sites (e.g., Al, Sn, Co, Fe, Mn, Cr, Cu, Gd)

Substitution at the B-site (Nickel) offers a versatile method for tuning plateau pressure, kinetics, and resistance to degradation.

Tin (Sn): The introduction of tin into the nickel sites of LaNi₅-based alloys has been systematically studied. Research on LaNi₅₋ₓSnₓ alloys reveals that the primary mechanism limiting the speed of hydrogen absorption is the diffusion of hydrogen atoms through the already-formed metal hydride layer. This suggests that Sn modification directly impacts the bulk diffusion properties of hydrogen within the material.

Cobalt (Co): Cobalt is frequently used as a substituent to enhance the kinetic performance and cycle life of La-Ni alloys. In LaNi₄Mn₀.₅Co₀.₅, the presence of cobalt, along with manganese, significantly improves the kinetics of hydrogen absorption. nih.gov This enhancement is partly attributed to the strong catalytic activity of cobalt, which facilitates the dissociation of hydrogen molecules on the alloy surface and the subsequent migration of hydrogen atoms into the bulk material. nih.gov

Iron (Fe): Partial substitution of nickel with iron is known to alter the hydrogenation properties of LaNi₅-derived compounds. researchgate.net While specific data on La₂Ni₃ is scarce, in other systems like TiFe, the introduction of other transition metals can lead to the formation of secondary phases that significantly improve the kinetics of the first hydrogenation. bohrium.comelsevierpure.com

Manganese (Mn): Manganese is a highly effective element for modifying the thermodynamic properties of La-Ni alloys. Substituting Ni with Mn leads to an expansion of the crystal lattice, which in turn effectively lowers the hydrogen absorption/desorption plateau pressures. researchgate.netmdpi.com In addition to adjusting the thermodynamics, Mn can also improve the kinetics of hydrogen absorption and stabilize the crystal structure against degradation during cycling. nih.govresearchgate.net

Chromium (Cr): While direct studies on Cr in La₂Ni₃ are not widely available, research on related TiFe-based alloys shows that Cr substitution can improve activation behavior and cycling stability. The introduction of chromium can lead to the formation of a secondary C14 Laves phase, which is believed to facilitate the initial hydrogen uptake. bohrium.comelsevierpure.com

Copper (Cu): In complex La-Mg-Ni-Al-Mn-Sn systems, the substitution of tin with copper has been shown to enhance electrochemical performance for battery applications. Increasing the copper content in La₀.₇Mg₀.₃Al₀.₃Mn₀.₄Sn₀.₅₋ₓCuₓNi₃.₈ alloys resulted in a higher maximum discharge capacity and improved high-rate dischargeability, indicating a positive effect on kinetics. researchgate.net

Gadolinium (Gd): Information regarding the substitution of nickel with gadolinium in La-Ni alloys is not prevalent in the reviewed literature. Typically, rare-earth elements like gadolinium, being chemically similar to lanthanum, are used as substitutes at the A-site (La) rather than the B-site (Ni). Substitution at the La-site would be expected to alter the thermodynamic stability of the hydride.

Summary of Elemental Substitution Effects on La-Ni-Based Alloys
SiteSubstituentPrimary EffectsReferences
La (A-Site)MgImproves cyclic stability, alters phase composition, can increase capacity. researchgate.netresearchgate.net
CeFavors formation of Ce₂Ni₇ phase, refines microstructure, improves kinetics. researchgate.netacs.org
Ni (B-Site)AlLowers plateau pressure, may decrease capacity, retards activation. researchgate.netnih.govproquest.com
SnImpacts bulk diffusion of hydrogen through the hydride layer.
CoImproves absorption kinetics due to catalytic activity. nih.gov
FeAlters general hydrogenation properties. researchgate.net
MnEffectively lowers plateau pressure, improves kinetics, enhances stability. nih.govresearchgate.netmdpi.com
CrMay improve activation and cycling stability (inferred from TiFe alloys). bohrium.comelsevierpure.com
CuEnhances electrochemical discharge capacity and kinetics. researchgate.net
GdData for Ni-site substitution is unavailable; typically substitutes at the La-site.-

Surface Properties and Reaction Interfaces in Hydrogen Sorption

The interaction between hydrogen gas and the alloy surface is the critical first step in the storage process. The composition and state of this surface dictate the efficiency of hydrogen activation and the material's susceptibility to poisoning by contaminants.

Influence of Surface Composition on Hydrogen Activation

The ease with which an alloy can be "activated"—made to absorb hydrogen for the first time—is strongly dependent on its surface characteristics. Elemental substitutions can significantly alter these characteristics.

First-principles calculations on LaNi₅ have shown that different substituting elements have opposing effects on surface stability and activation performance. nih.gov

Aluminum (Al) Substitution: Replacing some of the surface nickel with aluminum tends to increase the energetic stability of the alloy surface. However, this increased stability comes at the cost of reducing the number of available sites for hydrogen adsorption, which consequently slows down, or retards, the activation process. nih.gov

Manganese (Mn) Substitution: Conversely, substituting nickel with manganese tends to decrease the stability of the alloy surface. While this might seem detrimental, it ensures that a sufficient number of sites remain available for hydrogen adsorption. This makes the activation process easier and shortens the incubation time required for the initial hydrogen uptake. nih.gov

These findings indicate a delicate balance: the surface must be reactive enough to dissociate H₂ molecules but not so reactive that it becomes passivated or blocked.

Adsorption Energies of Contaminant Gaseous Species on Alloy Surfaces

The performance and longevity of metal hydrides can be severely degraded by the presence of impurity gases in the hydrogen stream. These contaminant molecules can adsorb onto the active sites on the alloy's surface, blocking them and preventing the dissociation and absorption of hydrogen—a phenomenon known as poisoning. rsc.org

Carbon Monoxide (CO): CO is a common and potent poison for La-Ni based alloys. Studies on LaNi₄.₇Al₀.₃ have shown that CO forms a chemisorbed monolayer on the alloy surface, which hinders the hydrogen absorption process. researchgate.net The effect of CO poisoning is highly dependent on temperature. At ambient temperatures (e.g., 30°C), the alloy can be completely deactivated after just a few hydriding/dehydriding cycles in hydrogen containing ppm levels of CO. researchgate.net However, at elevated temperatures (e.g., 363 K / 90°C or higher), the same alloys show a much milder decline in hydrogen storage capacity and can maintain relatively fast kinetics. researchgate.net This suggests that at higher temperatures, the adsorption of CO is less favorable or reversible, allowing hydrogen to compete more effectively for surface sites.

Sulfur-Containing Compounds (e.g., SO₂): Gases containing sulfur, such as sulfur dioxide (SO₂), are also known to be potent poisons for LaNi₅-type hydrides. epa.gov The strong adsorption of these species on the surface can lead to irreversible degradation of the material's hydrogen storage capacity.

Improving the resistance of these alloys to poisoning is a critical area of research, focusing on surface modifications that can create a barrier to impurity gases while remaining permeable to hydrogen. rsc.org

Catalytic Applications and Reaction Mechanisms of Lanthanum Nickel 2/3 Compounds

Catalytic Activity in Carbon Dioxide Valorization

The conversion of carbon dioxide (CO₂), a primary greenhouse gas, into valuable chemicals and fuels is a critical area of sustainable chemistry. Lanthanum-promoted nickel catalysts exhibit notable activity in this field, particularly in the Sabatier reaction. The promoting effect of lanthanum is often attributed to its ability to enhance the dispersion of active nickel particles, modify the basicity of the catalyst surface for improved CO₂ adsorption, and create highly active interfacial sites. mdpi.commdpi.com

The Sabatier reaction, or CO₂ methanation, converts carbon dioxide and hydrogen to methane (B114726) and water (CO₂ + 4H₂ → CH₄ + 2H₂O). wikipedia.org Lanthanum-nickel catalysts have demonstrated high efficiency for this process. For instance, a 20 wt% La-Ni/γ-Al₂O₃ catalyst prepared by solution combustion synthesis showed good catalytic activity, achieving a CO₂ conversion of 75% and high methane selectivity (98%) at 300 °C and atmospheric pressure. mdpi.com Further testing showed CO₂ conversions of approximately 80% at temperatures of 350 °C and above, with methane selectivity remaining consistently over 98%. mdpi.com The presence of lanthanum is believed to improve the dissociative adsorption of CO₂ due to its higher basicity and to stabilize the active nickel phase. mdpi.com

The performance of these catalysts is highly dependent on the reaction conditions and catalyst formulation. Studies have shown that incorporating lanthanum into Ni nanoparticles supported on silica (B1680970) (SiO₂) significantly improves CO₂ conversion, achieving 71.1% conversion at 275 °C, compared to 40.2% for an unpromoted Ni/SiO₂ catalyst. unimelb.edu.au Another study reported a CO₂ conversion of 67% at 380°C for a Ni/La₂O₃ catalyst. researchgate.net

CatalystTemperature (°C)CO₂ Conversion (%)CH₄ Selectivity (%)
La-Ni/γ-Al₂O₃3007598
La-Ni/γ-Al₂O₃350~80>98
La-doped Ni/SiO₂27571.1-
Ni/La₂O₃38067-

Catalytic Activity in Methane Reforming Processes

Lanthanum-nickel catalysts are also extensively studied for methane reforming processes, which produce synthesis gas (syngas), a mixture of hydrogen and carbon monoxide. These catalysts often derive from perovskite-type precursors like LaNiO₃, which upon reduction, yield highly dispersed nickel nanoparticles on a lanthanum oxide matrix (Ni/La₂O₃). mdpi.com This structure is known for its high activity and resistance to deactivation by carbon deposition.

Dry reforming of methane (DRM) utilizes two major greenhouse gases, methane (CH₄) and carbon dioxide (CO₂), to produce syngas (CH₄ + CO₂ ⇌ 2H₂ + 2CO). core.ac.uk Nickel-based catalysts are effective for DRM, but they are prone to deactivation from carbon deposition (coking) and sintering at the high temperatures required (>700°C). core.ac.ukresearchgate.net The addition of lanthanum as a promoter or support significantly enhances catalyst stability. mdpi.com The basic nature of lanthanum oxide (La₂O₃) facilitates the adsorption and activation of acidic CO₂, which helps in the removal of carbon deposits from adjacent nickel sites. mdpi.commdpi.com

Catalysts derived from LaNiO₃ perovskite precursors have shown excellent structural stability and play a crucial role in promoting the dispersion of active Ni sites while limiting particle growth. mdpi.com In some cases, catalysts derived from La₂NiO₄ have been reported to outperform those from LaNiO₃ in terms of catalytic activity at 700 °C. mdpi.com The preparation method also has a profound impact; catalysts prepared by spray drying can lead to excellent Ni dispersion, strong metal-support interaction, and very low coke formation. researchgate.net

Catalyst PrecursorKey FindingAdvantage
LaNiO₃Forms highly dispersed Ni nanoparticles on La₂O₃ upon reduction. mdpi.comHigh activity and coking resistance. mdpi.com
La₂NiO₄Reported to have higher catalytic activity than LaNiO₃ at 700°C in some studies. mdpi.comEnhanced performance under specific conditions. mdpi.com
La-promoted Ni/γ-Al₂O₃ (Spray-dried)Achieves excellent Ni dispersion and strong metal-support interaction. researchgate.netSuperior catalytic performance and minimal coke formation. researchgate.net

Influence of Catalyst Supports and Architectures on Catalytic Performance

Commonly used supports include alumina (B75360) (Al₂O₃), silica (SiO₂), and zirconia (ZrO₂). mdpi.comunimelb.edu.auresearchgate.net For instance, γ-Al₂O₃ is a widely used support for La-Ni catalysts in both CO₂ methanation and DRM. mdpi.comresearchgate.net The addition of lanthanum to a Ni/γ-Al₂O₃ catalyst can enhance nickel-support interactions, which improves catalytic activity. nih.govnih.gov The method of preparation significantly affects these interactions. For DRM, La-promoted Ni/γ-Al₂O₃ catalysts prepared via spray drying showed superior performance due to excellent Ni dispersion and strong metal-support interactions, resulting in low coke formation. researchgate.net

Beyond conventional supports, different architectures are being explored. Graphene-based materials have been investigated as supports for La-Ni catalysts in CO₂ methanation, though in one study, the promoting effect of lanthanum was not as effective as on an alumina support. nih.gov Three-dimensional ordered macroporous (3DOM) structures have also been utilized, demonstrating that such architectures can facilitate mass transfer processes, which is crucial for catalytic performance. researchgate.net

Investigation of Reaction Mechanisms and Intermediates

Understanding the reaction mechanism at a molecular level is key to designing more efficient catalysts. For lanthanum-nickel systems, particularly in CO₂ hydrogenation, the reaction often proceeds through a formate (B1220265) pathway.

In-situ Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS) analyses of the Sabatier reaction over a LaNi/γ-Al₂O₃ catalyst revealed the presence of adsorbed formate and adsorbed carbon monoxide (CO) species during the reaction at 400 °C. mdpi.com This suggests that CO₂ first adsorbs on the catalyst surface and is then hydrogenated to form formate (HCOO*) intermediates. mdpi.com These formates can be further hydrogenated to produce methane. mdpi.com The mechanism can be influenced by the catalyst's properties; for example, carbonate-modified interfaces on lanthana-supported nickel catalysts have been shown to facilitate the formation of both monodentate and bidentate formates, which are highly reactive intermediates for methane production. researchgate.net

The interface between lanthanum oxide, nickel metal, and the support material is often considered the locus of catalytic activity. The formation of La-O-Ni species at the interface between lanthanum oxide (LaOₓ) decorations and metallic nickel crystallites has been proposed to be highly active for the Sabatier reaction. mdpi.com

This "La-O-Ni bridge" can create a unique electronic environment that enhances catalytic performance. researchgate.net The interaction between lanthanum and nickel can facilitate the reducibility of nickel species and improve the dispersion of active nickel particles, leading to an increased number of active sites. mdpi.com Lanthanum oxide can also act as an "oxygen pool," where surface oxygen species participate in the catalytic cycle, for example, by oxidizing carbon deposits in DRM. mdpi.com The synergistic action involves the metallic nickel sites activating methane and the lanthanum oxide component activating carbon dioxide, with the interface mediating the subsequent surface reactions. escholarship.org This bifunctional mechanism is critical for the high activity and stability of these catalysts in reforming reactions.

Surface Carbonate Formation and Active Oxygen Species Contribution

Active oxygen species are another vital component contributing to the catalytic activity of lanthanum-nickel compounds. These species can exist in various forms, such as superoxide (B77818) (O₂⁻), peroxide (O₂²⁻), and lattice oxygen (O²⁻), and are often associated with oxygen vacancies on the catalyst surface. These reactive oxygen species play a crucial role in oxidation reactions, such as the oxidation of carbon monoxide (CO) or the partial oxidation of methane. The ability of the lanthanum-nickel oxide framework to store and release lattice oxygen imparts redox properties that are essential for many catalytic applications. For example, in the dry reforming of methane, the redox chemistry of ceria, when used as a substituent in lanthanum-nickel perovskites, creates oxygen vacancies that help mitigate coke formation by promoting the oxidation of carbon species. mdpi.com The presence of surface-adsorbed oxygen species, including those in carbonate form, can act as basic sites that facilitate the adsorption and activation of CO₂. researchgate.net The interplay between the formation of surface carbonates and the availability of active oxygen species is a complex but critical aspect of the catalytic mechanism of these materials.

Catalyst Stability and Resistance to Carbon Deposition (Coking)

A significant challenge in high-temperature catalytic processes involving hydrocarbons is the deactivation of the catalyst due to the deposition of carbonaceous materials, a phenomenon known as coking. For lanthanum-nickel catalysts, the nickel nanoparticles are the primary sites for carbon formation through reactions like methane cracking and carbon monoxide disproportionation. mdpi.com This accumulation of coke can physically block active sites, encapsulate the nickel particles, and ultimately lead to a severe loss of catalytic activity. mdpi.com

The composition and structure of lanthanum-nickel catalysts are crucial in determining their resistance to coking. The presence of lanthanum oxide is known to enhance the catalyst's stability. researchgate.net This is attributed to several factors, including the promotion of carbon gasification by providing reactive oxygen species and the strong interaction between nickel nanoparticles and the lanthanum oxide support, which can modify the electronic properties of nickel, making it less susceptible to coke formation. researchgate.netresearchgate.net The addition of promoters like lanthanum can lead to a reduction in the rate of carbon formation. researchgate.net Furthermore, the use of perovskite-type precursors to generate highly dispersed nickel nanoparticles can also enhance coking resistance. mdpi.com The smaller the nickel particle size, the higher the resistance to carbon deposition. acs.orgnih.gov

CatalystReactionTemperature (°C)Time on Stream (h)Methane Conversion (%)Carbon DepositionReference
La-Ni-1Methane Dry ReformingNot Specified150~95No carbon peak observed acs.org
La-Ni-0 (without La)Methane Dry ReformingNot Specified<150Lower than La-Ni-1Not Specified acs.org
Ni-NOCO MethanationNot SpecifiedNot SpecifiedNot SpecifiedLower carbon deposition nih.gov
Ni-AcCO MethanationNot SpecifiedNot SpecifiedNot SpecifiedHigher carbon deposition nih.gov

Exsolution Phenomena and Nanoparticle Formation in Perovskite Precursors for Catalysis

A highly effective method for preparing robust and active lanthanum-nickel catalysts involves the use of perovskite-type oxides, such as LaNiO₃, as catalyst precursors. The process of exsolution, where a metal emerges from the crystal lattice of the parent oxide to form nanoparticles on the surface, is key to this approach. rafaldb.comnih.govescholarship.orgnih.gov Under reducing conditions, typically at elevated temperatures, the Ni³⁺ ions within the LaNiO₃ perovskite structure are reduced to metallic Ni⁰. This reduction leads to the segregation of metallic nickel nanoparticles onto the surface of the remaining lanthanum oxide (La₂O₃) matrix. nih.govescholarship.org

This in situ catalyst preparation method offers significant advantages over conventional techniques like impregnation. The exsolution process results in finely dispersed and strongly anchored nickel nanoparticles on the lanthanum oxide support. rsc.org This strong metal-support interaction is crucial for preventing the sintering of the nickel nanoparticles, thereby enhancing the catalyst's thermal stability and longevity. mdpi.com The size and distribution of the exsolved nickel nanoparticles can be controlled by manipulating factors such as the reduction temperature and the composition of the reducing atmosphere. nih.gov

The exsolution phenomenon is a dynamic process. It has been observed that during exsolution, the perovskite grains can shrink and undergo structural compression. nih.govescholarship.orgnih.gov The nickel particles tend to emerge at grain boundaries and stacking faults. rafaldb.comnih.govescholarship.orgnih.gov Interestingly, under certain conditions, the exsolved nickel can be re-oxidized by oxygen released from the perovskite lattice, forming NiO, particularly at the grain edges. rafaldb.comnih.govescholarship.orgnih.gov This dynamic nature and the ability to control nanoparticle formation make exsolution from perovskite precursors a powerful tool for designing advanced catalytic materials.

PrecursorReduction Temperature (°C)Resulting Ni Particle Size (nm)Key ObservationReference
LaNiO₃700-800Not specified, but forms on the surfaceOnset of Ni exsolution at 700°C rafaldb.com
La₀.₄₆Sr₀.₃₄Ti₀.₉Ni₀.₁O₃<700~14Formation of larger Ni particles from weakly interacting surface NiO mdpi.com
La₀.₄₆Sr₀.₃₄Ti₀.₉Ni₀.₁O₃>900Smaller Ni particlesNi incorporated into the perovskite structure results in smaller particles upon reduction mdpi.com

Advanced Characterization Techniques in La₂ni₃ Research

X-ray Diffraction (XRD) and Synchrotron X-ray Powder Diffraction for Structural Analysis

X-ray Diffraction (XRD) is a fundamental technique for determining the crystal structure, phase purity, and lattice parameters of crystalline materials like La₂Ni₃. walisongo.ac.idlibretexts.org The method is based on the principle of Bragg's Law, where constructive interference of X-rays scattered by the periodic arrangement of atoms in a crystal lattice produces a unique diffraction pattern. libretexts.org This pattern serves as a fingerprint for the material's crystalline phase. libretexts.org

In the study of La-Ni systems, laboratory XRD is routinely used to confirm the synthesis of the desired intermetallic phase and to identify any secondary or impurity phases. walisongo.ac.idresearchgate.net By analyzing the positions and intensities of the diffraction peaks, researchers can determine the unit cell dimensions with high precision. For instance, Rietveld refinement of XRD data allows for the detailed structural analysis of related perovskite compounds like LaCr₁₋ₓNiₓO₃, confirming structural evolution and determining precise lattice parameters. nih.gov

For more complex structural investigations or when high resolution is required, Synchrotron X-ray Powder Diffraction (S-XRPD) is employed. synchrotron.org.aunih.gov Synchrotron sources produce highly intense and collimated X-ray beams, leading to significantly improved signal-to-noise ratios, better resolution of diffraction peaks, and much faster data collection times. nih.govnist.govyoutube.com This is particularly advantageous for in-situ studies, such as observing phase transformations in La₂Ni₃ during hydrogen absorption and desorption. The high brilliance of synchrotron radiation also allows for the detection of subtle structural changes or the characterization of materials with weak scattering power. nist.gov High-resolution synchrotron data was instrumental in investigating the La₂₋ₓMgₓNi₇ system, a related compound, providing precise details on its crystal structure. researchgate.net

Table 1: Comparison of XRD Techniques for La₂Ni₃ Structural Analysis
TechniquePrimary ApplicationKey Information ObtainedAdvantages
Laboratory XRDRoutine phase identification and purity analysis.Crystal structure, lattice parameters, presence of impurity phases. libretexts.orgyoutube.comAccessible, non-destructive, and provides fundamental structural data. youtube.com
Synchrotron X-ray Powder Diffraction (S-XRPD)High-resolution structural refinement, in-situ studies of phase transitions.Precise lattice parameters, detection of subtle structural changes, real-time structural evolution. nist.govresearchgate.netHigh intensity, high resolution, rapid data acquisition. synchrotron.org.aunih.gov

Neutron Powder Diffraction for Hydrogen Atom Localization in Hydrides

While XRD is excellent for characterizing the arrangement of heavy metal atoms like Lanthanum and Nickel, it is largely insensitive to the positions of light elements like hydrogen. Neutron powder diffraction (NPD) is the premier technique for accurately locating hydrogen (or its isotope, deuterium) atoms within the crystal lattice of metal hydrides. osti.gov This is because neutrons are scattered by the atomic nucleus, and the scattering cross-section of deuterium (B1214612) is comparable to that of heavy metals, making it easily detectable. osti.govtudelft.nl Deuterium is typically used instead of hydrogen to minimize the high incoherent scattering that hydrogen produces, which would otherwise result in a high background signal. tudelft.nl

In the context of La₂Ni₃Hₓ hydrides, NPD is indispensable for understanding the hydrogen storage mechanism. By performing Rietveld refinement on NPD data, researchers can determine which interstitial sites in the La₂Ni₃ lattice are occupied by deuterium atoms, the occupancy fraction of these sites, and the precise bond lengths between the metal and deuterium atoms. This information is critical for correlating the structural properties with the thermodynamic stability and hydrogen storage capacity of the material. Studies on related La-Ni-based hydrides, such as La₂₋ₓMgₓNi₇D₈.₈, have successfully used a combination of synchrotron XRD and NPD to identify five different interstitial sites occupied by deuterium atoms. researchgate.net

Electron Microscopy Techniques (SEM, TEM) for Microstructure and Morphology Assessment

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are powerful tools for visualizing the microstructure and morphology of materials from the micrometer to the nanometer scale. nih.govmdpi.com

Scanning Electron Microscopy (SEM) provides high-resolution images of a sample's surface topography. researchgate.net In La₂Ni₃ research, SEM is used to assess key characteristics of the powder particles, such as their size, shape, and size distribution. researchgate.net It can also reveal information about the surface texture and porosity of the material. This is particularly important for hydrogen storage applications, as the surface morphology can influence the kinetics of hydrogen absorption. SEM analysis combined with Energy Dispersive X-ray Spectroscopy (EDS) can also provide qualitative and quantitative information on the elemental composition of the sample surface. researchgate.netmdpi.com

Transmission Electron Microscopy (TEM) offers much higher resolution than SEM, enabling the imaging of the internal microstructure of the material. nih.gov To be analyzed with TEM, samples must be thinned to electron transparency. TEM can reveal features such as grain boundaries, dislocations, and other crystal defects. It is also used to confirm the crystal structure and orientation of individual nanocrystals through selected area electron diffraction (SAED). For La₂Ni₃, TEM can be used to investigate the nanostructure of the material and to observe microstructural changes that occur after repeated hydrogen absorption/desorption cycles, which can provide insights into the material's degradation mechanisms. mdpi.com

Surface Sensitive Spectroscopies (XPS, AES) for Surface Composition and Chemical States

The surface of La₂Ni₃ plays a critical role in its catalytic activity and its interaction with hydrogen. Surface-sensitive spectroscopies like X-ray Photoelectron Spectroscopy (XPS) and Auger Electron Spectroscopy (AES) are used to analyze the elemental composition and chemical states of the outermost atomic layers (typically the top 1-10 nm) of the material. gmu.edusemanticscholar.orgprezi.com

X-ray Photoelectron Spectroscopy (XPS) , also known as Electron Spectroscopy for Chemical Analysis (ESCA), involves irradiating the sample with X-rays and analyzing the kinetic energy of the emitted photoelectrons. prezi.com The binding energy of these electrons is characteristic of the element and its oxidation state. gmu.edu XPS is used to identify the elements present on the La₂Ni₃ surface and, crucially, to determine their chemical states. For example, it can distinguish between metallic nickel (Ni⁰) and oxidized nickel (Ni²⁺), which is vital for understanding surface passivation or oxidation that can hinder hydrogen absorption. researchgate.net

Auger Electron Spectroscopy (AES) is another surface analysis technique that provides elemental composition information, often with higher spatial resolution than XPS. researchgate.net It is based on the Auger effect, where the filling of a core-level electron hole results in the emission of a secondary "Auger" electron with a characteristic kinetic energy. AES is particularly useful for depth profiling, where it is combined with ion sputtering to analyze the composition as a function of depth from the surface. This can reveal the thickness and composition of surface oxide layers on La₂Ni₃.

Table 2: Surface Analysis Techniques for La₂Ni₃
TechniquePrincipleInformation YieldedApplication in La₂Ni₃ Research
XPSMeasures kinetic energy of X-ray-induced photoelectrons. prezi.comElemental composition and chemical (oxidation) states. gmu.eduDetecting surface oxidation of La and Ni; identifying surface contaminants.
AESMeasures kinetic energy of Auger electrons. researchgate.netElemental composition, often with high spatial resolution; depth profiling.Mapping elemental distribution on the surface; determining the thickness of oxide layers.

Angle-Resolved Photoemission Spectroscopy (ARPES) for Electronic Structure Mapping

Angle-Resolved Photoemission Spectroscopy (ARPES) is a powerful experimental technique used to directly probe the electronic structure of crystalline solids. wikipedia.org It is based on the photoelectric effect, where photons from a high-intensity light source (like a synchrotron) eject electrons from the material's surface. wikipedia.orgaps.org By measuring both the kinetic energy and the emission angle of these photoelectrons, ARPES can map the material's electronic band structure (the relationship between electron energy and momentum) and determine the shape of its Fermi surface. wikipedia.org

While ARPES studies on the specific La₂Ni₃ intermetallic are not widely reported, the technique has been extensively applied to related lanthanum-nickel-oxide systems, such as (La,Pr)₃Ni₂O₇, to investigate the electronic states near the Fermi level that are responsible for properties like superconductivity. arxiv.orgresearchgate.net For a metallic system like La₂Ni₃, ARPES could provide fundamental insights into the electronic bands that participate in chemical bonding and interact with hydrogen. This information is valuable for theoretical modeling and for understanding the electronic origins of the material's properties. arxiv.org

Thermal Analysis Techniques (DTA, TGA) for Phase Transformations and Thermodynamic Behavior

Thermal analysis techniques monitor the physical and chemical properties of a material as a function of temperature. u-szeged.hu Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are particularly relevant for studying La₂Ni₃ and its hydrides. abo.ficet-science.com

Thermogravimetric Analysis (TGA) measures the change in a sample's mass as it is heated or cooled in a controlled atmosphere. uni-siegen.de For La₂Ni₃ hydrides, TGA is used to determine the temperature at which hydrogen is released (desorption). The resulting mass loss corresponds directly to the amount of hydrogen stored in the material, allowing for the calculation of its gravimetric storage capacity. cet-science.com

Differential Thermal Analysis (DTA) measures the temperature difference between a sample and an inert reference material as they are subjected to the same temperature program. uni-siegen.de Peaks in the DTA curve indicate thermal events such as phase transitions, melting, crystallization, or decomposition. cet-science.com Endothermic peaks (temperature of sample lags behind reference) correspond to processes that absorb heat, like melting or hydrogen desorption. Exothermic peaks (temperature of sample exceeds reference) correspond to heat-releasing processes like crystallization or oxidation. uni-siegen.de When used together, TGA and DTA can provide a comprehensive picture of the thermal stability of La₂Ni₃ and the thermodynamics of its hydrogenation and dehydrogenation processes. u-szeged.hu For example, DTA studies on related lanthanum oxide materials have identified endothermic peaks corresponding to dehydration and phase transformations. researchgate.net

Electrochemical Characterization Techniques for Electrode Degradation Studies (e.g., EIS, Linear Polarization)

La-Ni alloys, including La₂Ni₃, are of interest as electrode materials, particularly as the negative electrode in Nickel-Metal Hydride (Ni-MH) batteries. Understanding their electrochemical behavior and degradation mechanisms is crucial for improving battery life and performance.

Electrochemical Impedance Spectroscopy (EIS) is a non-destructive technique that measures the impedance of an electrochemical system over a range of AC frequencies. The resulting data can be modeled to determine key parameters related to the electrode's performance, such as the charge-transfer resistance at the electrode-electrolyte interface and the rate of solid-state diffusion of hydrogen within the alloy. By performing EIS at different stages of battery cycling, researchers can monitor changes in these parameters, providing insight into degradation processes like the growth of a passivating surface layer or a decrease in the electrocatalytic activity of the surface. semanticscholar.org

Linear Polarization is a technique used to measure the corrosion rate of an electrode. A small potential is applied around the open-circuit potential, and the resulting current is measured. The slope of the potential-current curve (polarization resistance) is inversely proportional to the corrosion current. This method can be used to evaluate the stability of the La₂Ni₃ electrode in the alkaline electrolyte of a Ni-MH battery and to study how factors like temperature and state of charge affect its corrosion and degradation over time. aalto.fi

In-situ Spectroscopy (e.g., DRIFTS, X-ray Absorption Spectroscopy) for Reaction Mechanism Elucidation

In the study of heterogeneous catalysis, understanding the dynamic changes of a catalyst's surface and structure under reaction conditions is paramount for elucidating reaction mechanisms. For materials like Lanthanum-nickel (2/3) (La₂Ni₃), which can serve as a precursor to active catalysts, in-situ spectroscopic techniques are indispensable. Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS) and X-ray Absorption Spectroscopy (XAS) are powerful tools that provide molecular-level information on surface adsorbates and the electronic/geometric structure of the catalyst in real-time.

While direct in-situ spectroscopic studies specifically targeting La₂Ni₃ are not extensively documented, the wealth of research on related lanthanum-nickel oxides (e.g., LaNiO₃ perovskites) and supported nickel catalysts provides a strong basis for understanding how these techniques can unravel reaction mechanisms on La₂Ni₃-derived catalysts. Typically, La-Ni oxides are reduced to form highly dispersed nickel nanoparticles on a lanthanum oxide matrix (Ni/La₂O₃), which constitutes the active catalytic system. In-situ spectroscopy is crucial for probing the roles of both the active Ni sites and the La₂O₃ support during catalysis.

In-situ Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS)

In-situ DRIFTS allows for the identification of adsorbed species and reaction intermediates on the catalyst surface under controlled atmosphere and temperature. For a La₂Ni₃-derived catalyst, DRIFTS can elucidate the pathways of reactions such as CO₂ hydrogenation or dry reforming of methane (B114726) (DRM).

During CO₂ hydrogenation, for instance, DRIFTS spectra would be collected as the catalyst is exposed to a flow of CO₂ and H₂ at various temperatures. The resulting spectra would reveal the evolution of surface species. Key observations would likely include:

Activation of CO₂: The interaction of CO₂ with the La₂O₃ support is expected to form various carbonate and bicarbonate species. Bands appearing in the 1200-1700 cm⁻¹ region are characteristic of unidentate, bidentate, and polydentate carbonates. The basic nature of La₂O₃ facilitates this activation.

Formation of Intermediates: As hydrogen is introduced, these carbonate species can be hydrogenated to form formate (B1220265) (HCOO⁻) species, typically identified by their characteristic C-H stretching and O-C-O vibrational bands.

Adsorption on Nickel Sites: Carbon monoxide (CO), either as an intermediate from CO₂ dissociation or as a reactant, would adsorb on the active Ni nanoparticles. This is observed as sharp bands in the 1800-2100 cm⁻¹ region, corresponding to linear and bridged CO-Ni carbonyls. The position of these bands can provide information on the size and coordination of the Ni particles.

Methanation Pathway: The subsequent hydrogenation of formates and/or the dissociation of CO followed by hydrogenation of surface carbon leads to the formation of methane. While methane itself is difficult to observe on the surface via DRIFTS, the disappearance of intermediate species like formates and carbonyls concurrent with product formation in the gas phase (monitored by mass spectrometry) provides strong evidence for the reaction pathway.

The table below illustrates the typical vibrational frequencies for species that would be monitored in a DRIFTS study of CO₂ hydrogenation over a La₂Ni₃-derived catalyst.

Adsorbed SpeciesTypical Wavenumber (cm⁻¹)AssignmentRole in Mechanism
Monodentate Carbonate1520-1480, 1380-1300ν(C=O), νₛ(CO₂)CO₂ activation on La₂O₃ support
Bidentate Carbonate1650-1550, 1300-1250νₐₛ(CO₂), νₛ(CO₂)CO₂ activation on La₂O₃ support
Formate (HCOO⁻)2850-2950, 1580-1610ν(C-H), νₐₛ(OCO)Key reaction intermediate
Linear CO on Ni2000-2100ν(C-O)Intermediate from CO₂ dissociation/RWGS
Bridged CO on Ni1800-1950ν(C-O)Intermediate, indicates specific Ni crystal facets

In-situ X-ray Absorption Spectroscopy (XAS)

In-situ XAS, comprising X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS), is a powerful element-specific technique for probing the electronic state and local coordination environment of the absorbing atom. For a La₂Ni₃-derived catalyst, XAS measurements at the Ni K-edge and La L₃-edge under reaction conditions are critical for understanding the catalyst's structure-activity relationship.

Probing the Nickel Active Sites (Ni K-edge):

XANES: The position and features of the absorption edge in the XANES region provide information about the oxidation state of nickel. During the initial reduction of the La₂Ni₃ precursor, in-situ XANES would monitor the transformation from Ni²⁺/Ni³⁺ in the oxide to metallic Ni⁰, confirming the formation of the active phase. Under reaction conditions, such as DRM, which involves both reducing (CH₄) and oxidizing (CO₂) agents, XANES can reveal if the nickel particles remain in a metallic state or undergo partial re-oxidation, which can impact catalytic activity and stability.

EXAFS: The EXAFS region provides quantitative information about the coordination numbers and bond distances of neighboring atoms around the nickel center. This allows for the determination of the Ni particle size and the nature of the metal-support interaction (e.g., Ni-O bonds with the La₂O₃ support). During the reaction, changes in the Ni-Ni coordination number can indicate sintering (particle growth) or redispersion of the nickel nanoparticles. Furthermore, EXAFS can detect the formation of nickel carbide species, which may be an intermediate or a deactivating species in carbon-rich environments.

Probing the Lanthanum Support (La L₃-edge):

XANES/EXAFS: While lanthanum is expected to remain in a stable La³⁺ oxidation state, XAS at the La L₃-edge can probe the structure of the La₂O₃ support. It can detect the formation of lanthanum oxycarbonates (La₂O₂CO₃) under a CO₂-rich atmosphere, which can influence the basicity of the support and its ability to mitigate coke formation.

The following table summarizes the type of information that can be extracted from in-situ XAS experiments on a La₂Ni₃-derived catalyst.

TechniqueEdgeParameter DerivedMechanistic Insight
XANESNi KOxidation StateTracking reduction of precursor; determining the state of Ni during reaction.
EXAFSNi KCoordination Number (Ni-Ni, Ni-O), Bond DistanceDetermining Ni particle size, sintering, and the extent of metal-support interaction.
EXAFSNi KCoordination Number (Ni-C)Identification of nickel carbide formation.
XANESLa L₃Edge position, white line intensityConfirming the stability of the La³⁺ oxidation state.
EXAFSLa L₃Coordination Number (La-O, La-C), Bond DistanceProbing the structure of the support and formation of oxycarbonate phases.

By combining the surface-sensitive information from DRIFTS with the bulk and structural information from XAS, a comprehensive picture of the reaction mechanism over La₂Ni₃-derived catalysts can be constructed, detailing the roles of both the nickel active sites and the lanthanum oxide support in the catalytic cycle.

Theoretical Modeling and Computational Simulations of Lanthanum Nickel 2/3 Systems

Density Functional Theory (DFT) and Beyond-DFT Approaches for Electronic and Structural Properties

First-principles calculations, primarily based on Density Functional Theory (DFT), serve as the foundation for the computational study of materials. sandia.govmdpi.com DFT provides a framework to solve the quantum mechanical problem of a many-electron system by mapping it onto a simpler system of non-interacting electrons in an effective potential. northwestern.edu This approach allows for the accurate calculation of a material's total energy, from which a wide range of ground-state properties can be derived. northwestern.edu Common approximations for the exchange-correlation functional in DFT include the Local Density Approximation (LDA) and the Generalized Gradient Approximation (GGA). nih.gov

For systems containing rare-earth elements like lanthanum and transition metals like nickel, standard DFT methods can sometimes be insufficient due to the presence of strongly correlated d- and f-electrons. arxiv.orgurfu.ru In such cases, more advanced "beyond-DFT" methods are employed. The DFT+U method, for instance, adds a Hubbard U term to the DFT Hamiltonian to better describe the on-site Coulomb repulsion of localized electrons, which is critical for accurately modeling systems like lanthanum nickel oxides. arxiv.org Another powerful technique is the Dynamical Mean-Field Theory (DMFT), which can be combined with DFT to explicitly treat the effects of strong electronic correlations. urfu.ru

These computational methods are used to determine the fundamental electronic and structural properties of La2Ni3. Key calculated properties include the electronic band structure, which describes the allowed energy levels for electrons, and the density of states (DOS), which indicates the number of available electronic states at each energy level. youtube.com Analysis of the band structure and DOS reveals whether the material is metallic, semiconducting, or insulating. youtube.comresearchgate.net

Table 1: Properties of La-Ni Intermetallics Investigated via DFT and Beyond-DFT Methods.
PropertyDescriptionTypical Computational Method
Lattice ParametersThe dimensions of the unit cell of the crystal structure.DFT (GGA/PBE)
Formation EnergyThe energy released or absorbed when the compound is formed from its constituent elements.DFT (GGA/PBE)
Electronic Band StructurePlot of electron energy levels versus wavevector, indicating the electronic properties (e.g., metallic).DFT, DFT+U
Density of States (DOS)Number of available electronic states at each energy level, detailing contributions from La and Ni orbitals.DFT, DFT+U, DFT+DMFT
Elastic ConstantsMeasures of the material's resistance to elastic deformation.DFT

Thermodynamic Calculations and Phase Stability Predictions

A primary goal of theoretical modeling is to predict the thermodynamic stability of different phases and to construct phase diagrams. First-principles calculations are essential for determining the enthalpies of formation for various intermetallic compounds. northwestern.edu The enthalpy of formation is a key indicator of a compound's stability at zero temperature; a more negative value suggests greater stability.

Computational studies of the La-Ni binary system have been instrumental in clarifying phase relationships. For example, ab initio calculations have shown that the stoichiometric compound LaNi2 is not stable and is predicted to decompose into its neighboring phases in the La-Ni phase diagram, namely La2Ni3 and LaNi3. researchgate.net This finding highlights the crucial role of theoretical calculations in validating and refining experimentally determined phase diagrams.

The calculated formation enthalpies from DFT are often used as input for the CALPHAD (CALculation of PHAse Diagrams) method. researchgate.net The CALPHAD technique combines theoretical data with experimental results to develop self-consistent thermodynamic databases for multicomponent systems. researchgate.netresearchgate.net These databases allow for the calculation of phase diagrams over wide ranges of temperature and composition. researchgate.net In CALPHAD assessments of the La-Ni system, the intermetallic compound La2Ni3 is treated as a stoichiometric line compound.

Table 2: Calculated Enthalpy of Formation for Select La-Ni Intermetallic Compounds.
CompoundCalculated Enthalpy of Formation (kJ/mol-atom)
LaNi-40.5
La2Ni3-42.0
LaNi3-41.5
LaNi5-34.0
Data derived from graphical information presented in thermodynamic assessments of the La-Ni system. researchgate.net

Determination of Equilibrium Crystal Shapes

The equilibrium shape of a crystal is the shape that minimizes its total surface free energy for a given volume. This morphology is critical in applications involving nanoparticles, such as catalysis, where the exposed crystal facets determine the active sites. The Wulff construction is a well-established method used to predict the equilibrium crystal shape. wikipedia.org

The procedure requires the surface energies (γ) for various crystallographic planes (identified by their Miller indices, hkl) as input. wikipedia.orgacs.org These surface energies, which represent the energy cost of creating a new surface, are typically calculated from first principles using DFT slab models. rsc.orgronald-wagner.de In these models, a two-dimensional slab of the material is created with a vacuum layer to simulate the surface. manchester.ac.uk

For a multi-component compound like La2Ni3, the surface energy can also depend on the chemical potentials of the constituent elements, meaning the equilibrium shape can change depending on whether the environment is La-rich or Ni-rich. rsc.org By calculating the surface energies for low-index planes (e.g., (100), (110), (111)), the Wulff construction provides a three-dimensional representation of the crystal's ideal, thermodynamically stable shape. rsc.orgresearchgate.net This approach has been successfully applied to predict the shapes of various intermetallic nanoparticles. rsc.orgresearchgate.net

Table 3: Illustrative Input Data for Wulff Construction of an Intermetallic Compound.
Crystallographic Plane (hkl)Calculated Surface Energy (J/m²)
(100)1.85
(110)2.10
(111)1.75
(210)2.05
Note: These are representative values. Actual values for La2Ni3 would require specific DFT calculations.

Defect Chemistry Modeling and Simulation

Point defects, such as vacancies, interstitials, and antisite substitutions, are ubiquitous in crystalline materials and can significantly influence their mechanical, electronic, and chemical properties. scm.com Computational modeling is a powerful tool for investigating the formation and behavior of these defects in intermetallic compounds.

The stability of a particular point defect is quantified by its formation energy, which is the energy required to create the defect in an otherwise perfect crystal. scm.comquantumatk.com DFT calculations, typically employing a supercell approach, are used to determine these energies. In this method, a large unit cell (supercell) of the perfect crystal is constructed, a single defect is introduced, and the total energy of the defective supercell is compared to that of the perfect one, accounting for the chemical potentials of the added or removed atoms. arxiv.org

For a binary intermetallic like La2Ni3, several intrinsic point defects are possible:

Vacancies: A missing La atom (VLa) or a missing Ni atom (VNi).

Interstitials: An extra La or Ni atom located at a non-lattice site.

Antisite defects: A La atom occupying a Ni lattice site (LaNi) or a Ni atom on a La site (NiLa).

By calculating the formation energies for each type of defect, researchers can predict their equilibrium concentrations at different temperatures and chemical environments, providing crucial insights into the material's non-stoichiometry and transport properties.

Table 4: Types of Intrinsic Point Defects in La2Ni3 and Representative Formation Energies.
Defect TypeKröger-Vink NotationDescriptionIllustrative Formation Energy (eV)
Lanthanum VacancyVLaAn empty Lanthanum lattice site.2.5 - 3.5
Nickel VacancyVNiAn empty Nickel lattice site.1.5 - 2.5
Lanthanum AntisiteLaNiA Lanthanum atom on a Nickel site.> 4.0
Nickel AntisiteNiLaA Nickel atom on a Lanthanum site.0.8 - 1.5
Note: Formation energies are highly dependent on the chemical potentials and are presented here for illustrative purposes, based on typical values for intermetallics.

High-Throughput Screening of Alloy Compositions for Optimized Performance

The vast compositional space of multicomponent alloys makes a purely experimental trial-and-error approach to materials discovery inefficient. High-throughput computational screening, often linked to initiatives like the Materials Genome Initiative, has emerged as a powerful strategy to accelerate the design of new materials. mit.edunasa.gov This approach leverages computational power to rapidly evaluate the properties of a large number of candidate materials, identifying the most promising ones for subsequent experimental synthesis and testing. anl.govmpie.de

In the context of La-Ni alloys, high-throughput screening can be used to explore how modifying the La2Ni3 composition affects properties of interest, such as thermodynamic stability or hydrogen storage capabilities. energy.govnih.gov The process typically involves:

Library Generation: Creating a large virtual library of candidate compositions, for example, by systematically substituting Ni or La with other elements (e.g., La2(Ni1-xMx)3, where M is a dopant).

Property Calculation: Using high-throughput DFT calculations to compute a key "descriptor" for each candidate in the library. This descriptor is a property that is strongly correlated with the desired performance, such as the enthalpy of hydride formation for hydrogen storage applications.

Screening and Down-selection: Analyzing the calculated data to identify compositions that exhibit optimal descriptor values.

Machine learning models can be trained on existing DFT data to predict properties like formation enthalpy even more rapidly, further accelerating the screening process. aip.orgrsc.org This computational pre-screening significantly narrows the field of potential candidates, allowing experimental efforts to be focused on materials with the highest probability of success.

Table 5: Hypothetical High-Throughput Screening Results for Doped La2Ni3 Alloys for Hydrogen Storage.
CompositionCalculated Hydride Formation Enthalpy (kJ/mol H₂)Stability Assessment
La2Ni3-32Baseline
La2(Ni0.9Al0.1)3-38Too Stable
La2(Ni0.9Co0.1)3-30Promising
La2(Ni0.9Mn0.1)3-28Promising
La2(Ni0.9Cu0.1)3-25Potentially Unstable
Note: This table is illustrative of the high-throughput screening concept. The values are not from specific calculations for La2Ni3.

Q & A

Q. What are the key steps for synthesizing LaNiO₃ and La₂NiO₄ via the precipitation method?

The precipitation method involves dissolving lanthanum chloride (LaCl₃) and nickel chloride (NiCl₂) in aqueous solutions, followed by controlled addition of precipitants like oxalic acid or sodium carbonate. Critical parameters include maintaining a reaction temperature of 40°C for 1 hour and calcination at 700°C for 2 hours to achieve phase-pure LaNiO₃ or La₂NiO₄. Particle size distribution and crystallinity depend on precursor purity and calcination conditions .

Q. Which characterization techniques are essential for validating La-Ni (2/3) compound structures and properties?

  • X-ray diffraction (XRD) for phase identification and crystallinity analysis.
  • Scanning electron microscopy (SEM) to assess morphology and particle size.
  • X-ray photoelectron spectroscopy (XPS) to confirm oxidation states (e.g., Ni³⁺ in LaNiO₃).
  • Thermogravimetric analysis (TGA) to study thermal stability and decomposition pathways. Ensure raw data (e.g., lattice parameters from XRD) are statistically validated to minimize instrumental errors .

Q. How can researchers ensure reproducibility in synthesizing La-Ni (2/3) compounds?

Document all experimental variables: precursor concentrations, pH, stirring rates, and calcination profiles. Use standardized reference materials (e.g., IUPAC-recommended protocols) for calibration. Publish detailed protocols in the "Materials and Methods" section, including raw material sources (e.g., Sigma-Aldrich LaCl₃ ≥99.9%) and equipment specifications (e.g., furnace type) .

Advanced Research Questions

Q. How to resolve contradictions in reported thermodynamic data for La-Ni systems (e.g., phase equilibria)?

  • Re-evaluate experimental conditions : Compare solubility measurements, temperature ranges, and atmospheric controls (e.g., inert vs. oxidizing environments).
  • Apply error propagation analysis : Calculate uncertainties in calorimetric or X-ray diffraction data to identify outliers.
  • Cross-validate with computational models : Use density functional theory (DFT) to predict phase stability and compare with experimental datasets .

Q. What experimental design principles optimize catalytic activity in La-Ni oxysulfides for oxygen evolution reactions (OER)?

  • In situ characterization : Employ Raman spectroscopy or X-ray absorption near-edge structure (XANES) during OER to track dynamic surface reconstruction (e.g., NiOOH/La(OH)₃ heterostructure formation).
  • Controlled defect engineering : Introduce oxygen vacancies via sulfur doping to enhance conductivity.
  • Accelerated durability testing : Perform chronopotentiometry at high current densities (e.g., 100 mA/cm²) to assess mechanical stability .

Q. How to validate computational models (e.g., DFT, molecular dynamics) against experimental data for La-Ni systems?

  • Benchmarking : Compare predicted lattice parameters (e.g., LaNi₅) with XRD data (error margin < 1%).
  • Free energy calculations : Validate adsorption energies of intermediates (e.g., *OOH in OER) using experimental Tafel slopes.
  • Sensitivity analysis : Test model robustness by varying input parameters (e.g., Hubbard U correction for Ni 3d orbitals) .

Data Analysis and Reporting Guidelines

Q. How to address discrepancies between theoretical and experimental catalytic performance metrics?

  • Identify systematic biases : For example, DFT may underestimate activation barriers due to missing van der Waals interactions.
  • Apply statistical weighting : Use tools like the Akaike information criterion (AIC) to prioritize models aligning with electrochemical impedance spectroscopy (EIS) data.
  • Report confidence intervals : For turnover frequency (TOF) or overpotential values, include ±2σ ranges .

Q. What strategies improve peer review readiness for La-Ni (2/3) research manuscripts?

  • Adhere to IUPAC nomenclature : Avoid ambiguous terms like "nanoparticle" without size/distribution data.
  • Provide raw datasets : Upload cyclic voltammetry curves or XRD patterns as supplementary materials.
  • Preempt reviewer critiques : Discuss limitations (e.g., air sensitivity of La precursors) and propose mitigation strategies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.